1-ブロモ-5-(トリフルオロメチル)ナフタレン

説明

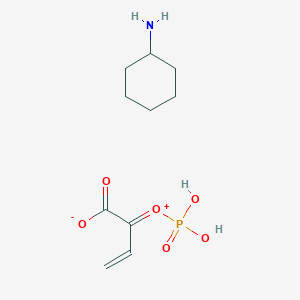

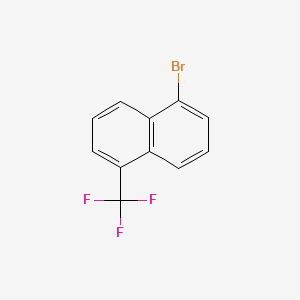

1-Bromo-5-(trifluoromethyl)naphthalene is a chemical compound with the molecular formula C11H6BrF3 . It has a molecular weight of 275.07 .

Synthesis Analysis

The synthesis of 1-Bromo-5-(trifluoromethyl)naphthalene involves a catalytic process for trifluoromethylation of bromoaromatic compounds . The procedure involves the use of 1-Bromonaphthalene, cyclohexyl BrettPhos, (cinnamylPdCl)2, (CH3)3SiCF3, and CsF . The mixture is agitated under an argon atmosphere at 110 °C . After cooling to room temperature, the mixture is filtered and then purified by flash chromatography on silica gel using hexane to give the 1-(trifluoromethyl)naphthalene as a colorless oil .Molecular Structure Analysis

The molecular structure of 1-Bromo-5-(trifluoromethyl)naphthalene consists of 11 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 3 fluorine atoms . The exact mass is 273.960480 Da .Physical And Chemical Properties Analysis

1-Bromo-5-(trifluoromethyl)naphthalene is a colorless liquid . It has a density of 1.263 g/mL at 25 °C .作用機序

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules that are to be coupled .

Mode of Action

In the context of SM cross-coupling reactions, 1-Bromo-5-(trifluoromethyl)naphthalene likely acts as an electrophile . The bromine atom in the molecule is susceptible to oxidative addition, a process where it forms a new bond with a transition metal catalyst, such as palladium . This step is followed by transmetalation, where a group (in this case, the trifluoromethyl-naphthalene moiety) is transferred from the metal to another carbon atom .

Biochemical Pathways

In the context of organic synthesis, it contributes to the formation of new carbon-carbon bonds via sm cross-coupling .

Result of Action

The primary result of the action of 1-Bromo-5-(trifluoromethyl)naphthalene is the formation of new carbon-carbon bonds . In the context of SM cross-coupling, it contributes to the synthesis of complex organic molecules .

Action Environment

The efficacy and stability of 1-Bromo-5-(trifluoromethyl)naphthalene can be influenced by various environmental factors. For instance, the SM cross-coupling reactions are typically performed under mild and functional group tolerant conditions . The reactions are usually carried out in an inert atmosphere (like argon) to prevent unwanted side reactions .

実験室実験の利点と制限

One of the main advantages of using 1-Bromo-5-(trifluoromethyl)naphthalene in lab experiments is its unique properties, which make it useful in various applications. It is also readily available and relatively easy to synthesize. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

将来の方向性

There are several future directions for the use of 1-Bromo-5-(trifluoromethyl)naphthalene in scientific research. One potential direction is the development of new fluorescent probes for biological imaging. Another direction is the synthesis of new materials with unique properties, such as conductivity and magnetism. Additionally, the use of 1-Bromo-5-(trifluoromethyl)naphthalene in catalysis and drug development is an area of active research.

Conclusion:

In conclusion, 1-Bromo-5-(trifluoromethyl)naphthalene is a unique chemical compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, its potential for use in various fields makes it an exciting area of research.

合成法

The synthesis of 1-Bromo-5-(trifluoromethyl)naphthalene can be achieved through several methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of naphthalene with bromine and trifluoromethylbenzene in the presence of a catalyst. Other methods include the Suzuki-Miyaura coupling reaction and the Sonogashira coupling reaction.

科学的研究の応用

臭化芳香族化合物のトリフルオロメチル化のための触媒プロセス

1-ブロモ-5-(トリフルオロメチル)ナフタレンは、臭化芳香族化合物のトリフルオロメチル化のための新規な触媒プロセスで使用されます . このプロセスには、1-ブロモナフタレン、シクロヘキシルBrettPhos、(シナミルPdCl)2、(CH3)3SiCF3、およびCsFの使用が含まれます . 反応はアルゴンの雰囲気下で行われ、生成物である1-(トリフルオロメチル)ナフタレンは無色の油として得られます .

蛍光プローブの合成

1-ブロモ-5-(トリフルオロメチル)ナフタレンは、蛍光プローブの合成に使用できます . ナフタレンイミドシッフ塩基蛍光プローブ(BSS)は、4-ブロモ-1,8-ナフタレン酸無水物から設計および合成されました . プローブBSSは、アセトニトリル溶液中のCu2+の「ターンオフ」検出を実現できます . BSSの蛍光強度は、Cu2+濃度と良好な直線関係を示しました .

リン酸二水素の検出

BSSとCu2+の反応から生成された複合体BSS-Cu2+は、H2PO4−に対して特定の蛍光回復特性を持っています . 検出プロセスは高速で、他のアニオンからの干渉はありません . この複合体は、実際のサンプル中のH2PO4−の検出に成功裏に適用できます<a aria-label="2: The detection process is fast and free of interference from other anions2" data-citationid="1c7e1b2b-c02b-b4f4-042a-9c933d903057-26" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s10895-024-03

Safety and Hazards

Safety data sheets indicate that dust formation should be avoided and that breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

特性

IUPAC Name |

1-bromo-5-(trifluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRSUDXSSYTCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660161 | |

| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117539-59-0 | |

| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117539-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[cyclopropane-1,5-[2,3]diazabicyclo[2.2.1]hept[2]ene], 7,7-dimethyl-](/img/no-structure.png)

![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine)](/img/structure/B568136.png)

![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B568144.png)